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Compound of Interest

Compound Name: 7-Bromo-1,2-benzothiazole

CAS No.: 139036-97-8

Cat. No.: B2770151

Get Quote

Executive Summary
Compound: 7-Bromo-1,2-benzothiazole (7-Bromobenzo[d]isothiazole) CAS: 139036-97-8

Molecular Formula: C₇H₄BrNS Molecular Weight: 214.08 g/mol [1]

This technical guide provides a rigorous framework for characterizing the physicochemical

behavior of 7-Bromo-1,2-benzothiazole. Unlike its 1,3-benzothiazole isomer, the 1,2-

benzothiazole (benzo[d]isothiazole) scaffold contains a nitrogen-sulfur (N-S) bond within the

heterocyclic ring. This structural feature dictates unique stability profiles—specifically

susceptibility to nucleophilic attack and reductive ring opening—that differ significantly from

standard benzothiazoles.

The 7-bromo substitution serves as a critical handle for downstream palladium-catalyzed cross-

coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making the integrity of the carbon-bromine

(C-Br) bond during storage and solution handling paramount. This guide outlines self-validating

protocols for determining thermodynamic solubility and stress-testing chemical stability, tailored

to the specific vulnerabilities of this scaffold.
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Part 1: Physicochemical Profile & Predicted
Properties
Before initiating wet-lab experiments, researchers must establish a baseline of expected

properties to calibrate analytical methods (e.g., HPLC gradient strength, detector sensitivity).

Table 1: Physicochemical Baseline (Predicted vs. Typical
Scaffold Data)

Property Value / Range Implications for Handling

LogP (Octanol/Water) ~2.8 – 3.2 (Predicted)

Lipophilic; requires organic co-

solvents (DMSO, MeOH) for

stock solutions.

Aqueous Solubility < 0.1 mg/mL (Predicted)

Likely BCS Class II/IV

behavior. pH adjustment may

have limited effect due to weak

basicity.

pKa (Conjugate Acid) ~ -0.5 to 1.0 (Predicted)

The nitrogen is weakly basic.

Protonation requires strong

acidic conditions (pH < 1).

UV Max (

)
~250–300 nm

Suitable for HPLC-UV

detection. Avoid extended

exposure to UV without

protection (dehalogenation

risk).

Melting Point > 60°C (Typical for analogs)

Solid-state stability is generally

high, but check for

polymorphism.

Part 2: Solubility Profiling Protocols
Accurate solubility data is the foundation of reliable biological assays. For 7-Bromo-1,2-
benzothiazole, we employ a Thermodynamic Shake-Flask Method, considered the "gold

standard" over kinetic methods which often overestimate solubility due to supersaturation.
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Workflow: Thermodynamic Solubility Determination
This protocol utilizes a saturation approach followed by phase separation and quantification via

HPLC-UV.[2]

Start: Weigh Excess Solid
(e.g., 5 mg per vial)

Add Solvent Media
(PBS pH 7.4, SGF, DMSO)

Equilibrate
(Shake 24-48h @ 25°C)

Phase Separation
(Centrifuge/Filter 0.22 µm)

Dilute Supernatant
(into Mobile Phase)

HPLC-UV Quantification
(vs. Standard Curve)

Calculate Solubility (S)
S = (Area_sample / Area_std) * Conc_std * Dilution
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Caption: Step-by-step thermodynamic solubility workflow ensuring saturation equilibrium.

Detailed Protocol
Preparation: Weigh ~5 mg of 7-Bromo-1,2-benzothiazole into 1.5 mL HPLC vials

(triplicate).

Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, 0.1M HCl, FaSSIF).

Critical Check: Ensure undissolved solid is visible.[3][4][5] If the solution is clear, add more

solid.

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours at 750 rpm.

Filtration: Centrifuge at 14,000 rpm for 10 mins or filter through a PVDF membrane (low

binding).

Note: Discard the first 100 µL of filtrate to account for membrane adsorption.

Quantification: Analyze the filtrate via HPLC.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 5% B to 95% B over

10 min.

Detection: UV at 254 nm.[3]

Part 3: Stability Assessment & Degradation
Pathways
The 1,2-benzothiazole ring presents specific stability challenges distinct from the 1,3-isomer.

The N-S bond is the "weak link," susceptible to cleavage by reducing agents (e.g., DTT,

Glutathione) or strong nucleophiles. Additionally, the C-Br bond at position 7 is photosensitive.

Forced Degradation Stress Testing (ICH Q1A Aligned)
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Stress Condition Protocol Mechanistic Target
Acceptance
Criteria

Acid Hydrolysis 0.1 N HCl, 60°C, 24h
Protonation of N; Ring

stability.
>95% Recovery

Base Hydrolysis
0.1 N NaOH, 60°C,

24h

High Risk:

Nucleophilic attack on

S or C3; Ring opening

to 2-cyanothiophenol

derivatives.

Report % Degradation

Oxidation 3% H₂O₂, RT, 24h

Oxidation of Sulfur (S-

oxide formation) or N-

oxidation.

>90% Recovery

Photostability
1.2M Lux hours (ICH

Q1B)

High Risk: Homolytic

cleavage of C-Br bond

(Debromination).

Monitor des-bromo

analog

Reduction
10 mM DTT or GSH,

pH 7.4

Critical: Cleavage of

N-S bond (mimics

biological

environment).

Report Half-life (

)

Degradation Pathway Analysis
The following diagram illustrates the primary degradation routes. Researchers must monitor for

these specific byproducts using LC-MS.
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Caption: Primary degradation pathways: Photolytic debromination and N-S bond cleavage.

Part 4: Handling and Storage Recommendations
Based on the stability profile, the following handling procedures are mandatory to maintain

compound integrity:

Light Protection: Store solid and solutions in amber vials. The C-Br bond is liable to

photolytic cleavage.

Avoid Thiols in Assay Buffers: Do not use DTT or

-mercaptoethanol in solubility or screening buffers unless testing reductive stability. These
agents will cleave the isothiazole ring.

Stock Solutions: Prepare in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles

which can induce precipitation of the hydrophobic parent.

pH Constraints: Avoid prolonged exposure to pH > 10, as base-catalyzed ring opening is a

known risk for benzo[d]isothiazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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